molecular formula C12H14N2 B2656490 (2R)-2-Quinolin-5-ylpropan-1-amine CAS No. 2248210-20-8

(2R)-2-Quinolin-5-ylpropan-1-amine

Cat. No.: B2656490
CAS No.: 2248210-20-8
M. Wt: 186.258
InChI Key: CPOYAQVIKSUEJL-VIFPVBQESA-N
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Description

(2R)-2-Quinolin-5-ylpropan-1-amine is a chiral amine derivative featuring a quinoline moiety substituted at the 5-position and a propan-1-amine backbone in the R-configuration. Quinoline-based compounds are pharmacologically significant due to their aromatic heterocyclic structure, which enables interactions with biological targets via π-π stacking, hydrogen bonding, and hydrophobic effects.

Properties

IUPAC Name

(2R)-2-quinolin-5-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(8-13)10-4-2-6-12-11(10)5-3-7-14-12/h2-7,9H,8,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPOYAQVIKSUEJL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=C2C=CC=NC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=C2C=CC=NC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Quinolin-5-ylpropan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of quinoline derivatives.

    Chiral Amine Introduction:

    Reaction Conditions: Common reagents used in the synthesis include reducing agents like sodium borohydride and catalysts such as palladium on carbon. The reactions are often carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Quinolin-5-ylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, each with distinct chemical and physical properties.

Scientific Research Applications

(2R)-2-Quinolin-5-ylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of neurological disorders and infectious diseases.

    Industry: It is utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Quinolin-5-ylpropan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, cell signaling, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Isoquinoline () is a positional isomer of quinoline, which may alter electronic properties and binding interactions.

Substituent Position: Quinolin-5-yl substitution (target compound) vs. quinolin-3-yl () may influence spatial orientation in biological targets. For example, D3 receptor ligands in prioritize 3-yl substitution for optimal activity, suggesting 5-yl derivatives like the target compound could exhibit distinct selectivity .

In contrast, ’s derivatives require multi-step amidation and displacement , while ’s isoquinoline derivative relies on Pd-catalyzed cross-coupling .

Functional and QSAR Insights

  • Antibacterial Activity (Pyridin-2-amine derivatives): highlights the role of Log P (lipophilicity) and SMR (steric) parameters in antibacterial efficacy.
  • D3 Ligand Activity (Quinolin-3-amine derivatives): ’s compounds show activity as D3 ligands, but substituent position (3-yl vs. 5-yl) and stereochemistry (R-configuration) in the target compound could modulate receptor affinity .
  • Synthetic Efficiency: ’s isoquinoline derivative achieved 92% LCAP purity via optimized cross-coupling, suggesting that similar methods could improve yields for quinoline analogs if applied .

Stereochemical Considerations

This stereochemical specificity could enhance therapeutic precision but necessitates rigorous resolution techniques.

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